![molecular formula C6H7MgO9P B14752197 Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)
Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate is a complex organic compound that features magnesium as a central element This compound is characterized by its unique structure, which includes a furan ring substituted with hydroxyl and keto groups, and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate typically involves the reaction of magnesium salts with organic precursors that contain the furan ring and phosphate group. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where magnesium salts are reacted with organic compounds under optimized conditions. The process may include steps such as purification and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the furan ring can be oxidized to form keto groups.
Reduction: The keto groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketone derivatives, while reduction can revert these back to the original hydroxyl groups.
Scientific Research Applications
Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a cofactor in enzymatic reactions, facilitating the conversion of substrates to products. It may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Magnesium citrate
- Magnesium sulfate
- Magnesium chloride
Comparison
Compared to these similar compounds, Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate is unique due to its complex organic structure and the presence of the furan ring. This structural uniqueness imparts distinct chemical properties, making it suitable for specialized applications in scientific research and industry.
Properties
Molecular Formula |
C6H7MgO9P |
|---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
magnesium;[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] phosphate |
InChI |
InChI=1S/C6H9O9P.Mg/c7-2(1-14-16(11,12)13)5-3(8)4(9)6(10)15-5;/h2,5,7-9H,1H2,(H2,11,12,13);/q;+2/p-2 |
InChI Key |
WRBOSFAEKUWLTJ-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)OP(=O)([O-])[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


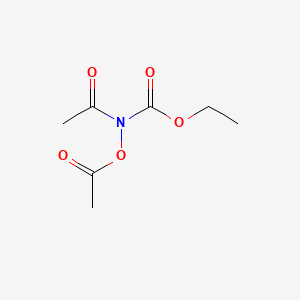
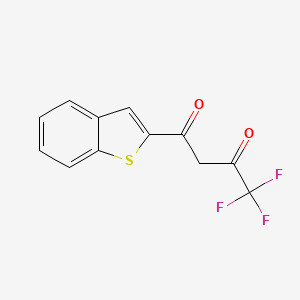




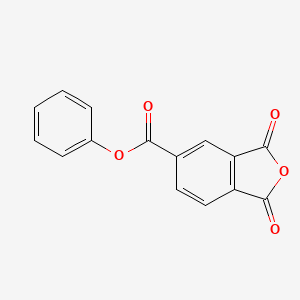
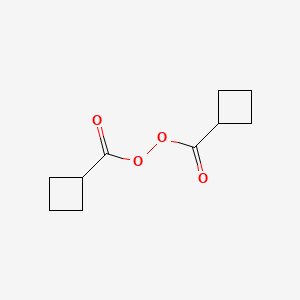
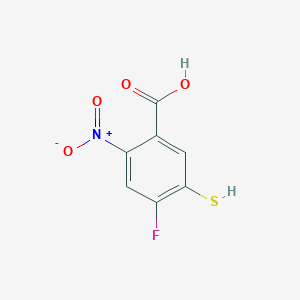
![[Orn5]-URP acetate](/img/structure/B14752167.png)
![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
